
Propanediol dipelargonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanediol dipelargonate: is an organic compound with the molecular formula C21H40O4. It is a diester derived from 1,3-propanediol and pelargonic acid (nonanoic acid). This compound is primarily used in cosmetic formulations due to its skin-conditioning and emollient properties .
準備方法
Synthetic Routes and Reaction Conditions: Propanediol dipelargonate can be synthesized through the esterification of 1,3-propanediol with pelargonic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to remove water, driving the equilibrium towards ester formation .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Continuous reactors and distillation columns are often employed to ensure high yield and purity. The process involves the continuous removal of water and unreacted starting materials, followed by purification through distillation .
化学反応の分析
Types of Reactions: Propanediol dipelargonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert it back to 1,3-propanediol and pelargonic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield 1,3-propanediol and pelargonic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) facilitate hydrolysis.
Major Products:
Oxidation: Produces carboxylic acids and aldehydes.
Reduction: Yields 1,3-propanediol and pelargonic acid.
Hydrolysis: Results in 1,3-propanediol and pelargonic acid.
科学的研究の応用
Chemistry: Propanediol dipelargonate is used as a solvent and plasticizer in various chemical formulations. Its ability to dissolve a wide range of substances makes it valuable in chemical synthesis and formulation .
Biology: In biological research, this compound is utilized as a cryoprotectant for preserving biological samples at low temperatures. Its low toxicity and high solubility in water make it suitable for this application .
Medicine: this compound is explored for its potential use in drug delivery systems. Its emollient properties help in enhancing the penetration of active pharmaceutical ingredients through the skin .
Industry: In the industrial sector, this compound is used in the production of lubricants, coatings, and adhesives. Its stability and compatibility with various materials make it a versatile additive .
作用機序
Propanediol dipelargonate exerts its effects primarily through its emollient and solvent properties. It interacts with the lipid bilayer of the skin, enhancing its permeability and allowing for better absorption of other ingredients. The compound’s molecular structure enables it to form hydrogen bonds with water molecules, thereby retaining moisture and providing a smooth texture to the skin .
類似化合物との比較
Propanediol: A three-carbon diol used as a solvent and humectant in skincare products.
Propylene Glycol: A common cosmetic ingredient with similar properties but higher potential for causing skin irritation.
Neopentyl Glycol Dipelargonate: Another ester with similar applications but different molecular structure.
Uniqueness: Propanediol dipelargonate stands out due to its balanced properties of low toxicity, high solubility, and excellent emollient effects. Unlike propylene glycol, it is less likely to cause skin irritation, making it a preferred choice in sensitive skin formulations .
特性
CAS番号 |
28267-33-6 |
|---|---|
分子式 |
C21H40O4 |
分子量 |
356.5 g/mol |
IUPAC名 |
3-nonanoyloxypropyl nonanoate |
InChI |
InChI=1S/C21H40O4/c1-3-5-7-9-11-13-16-20(22)24-18-15-19-25-21(23)17-14-12-10-8-6-4-2/h3-19H2,1-2H3 |
InChIキー |
DKEVPXLUNUYNBV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(=O)OCCCOC(=O)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)
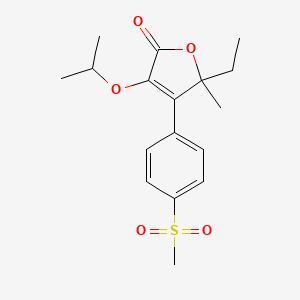

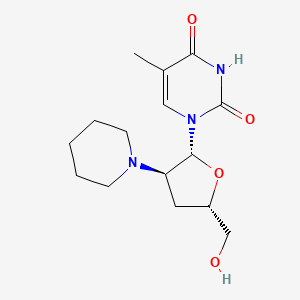

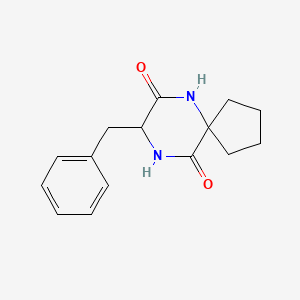

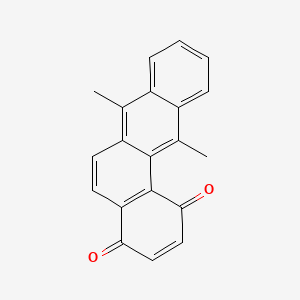

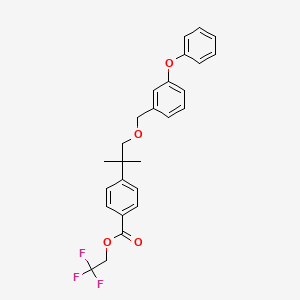
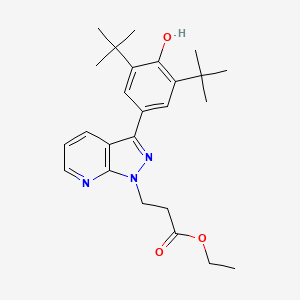
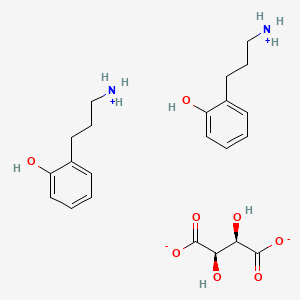
![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)

